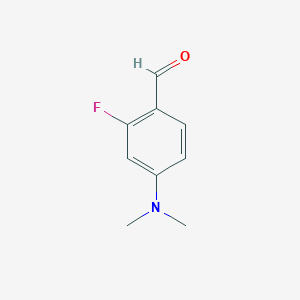
4-(Dimethylamino)-2-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C9H10FNO and its molecular weight is 167.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151869. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-(Dimethylamino)-2-fluorobenzaldehyde serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups enable it to participate in various chemical reactions, including:
- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution, making it valuable for synthesizing new derivatives.
- Nucleophilic Substitution Reactions: It can react with nucleophiles, leading to diverse substituted products.
Medicinal Chemistry
The compound is significant in drug development and therapeutic research:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit antiproliferative effects against cancer cell lines, such as prostate cancer (PC-3). Studies report IC50 values ranging from 18.46 μM to 61 μM, highlighting its potential as an anticancer agent.
- Enzyme Inhibition Studies: The compound has been employed in studies to understand enzyme interactions and inhibition mechanisms, particularly in developing enzyme inhibitors for therapeutic applications.
This compound has demonstrated notable biological activities:
- Cytotoxicity Studies: In vitro assays reveal that the compound induces apoptosis in various cancer cell lines, characterized by morphological changes and DNA fragmentation.
- Antifungal Activity: Related compounds have shown antifungal properties against non-Candida yeast strains, suggesting potential applications in antifungal drug development.
Case Studies
Case Study 1: Prostate Cancer Treatment
A study focused on thiosemicarbazone derivatives related to this compound demonstrated significant cytotoxicity (IC = 18.46 μM) against PC-3 adenocarcinoma cells. Mechanisms involved included mitochondrial impairment and reactive oxygen species (ROS) overproduction.
Case Study 2: Antifungal Activity
Investigations into structurally similar compounds revealed antifungal activity against various yeast strains, indicating that modifications around the benzaldehyde scaffold could enhance biological efficacy.
Eigenschaften
CAS-Nummer |
1524-07-8 |
|---|---|
Molekularformel |
C9H10FNO |
Molekulargewicht |
167.18 g/mol |
IUPAC-Name |
4-(dimethylamino)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C9H10FNO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3 |
InChI-Schlüssel |
HTPRYYQFLDDHCT-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)C=O)F |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)C=O)F |
Key on ui other cas no. |
1524-07-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















